3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid
Description
Properties
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c16-15(17,18)12-5-1-3-10(7-12)9-21-13-6-2-4-11(8-13)14(19)20/h1-8H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPCVKCPGXGXEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-(trifluoromethyl)benzyl alcohol and 3-hydroxybenzoic acid.
Esterification: The hydroxyl group of 3-hydroxybenzoic acid is esterified with 3-(trifluoromethyl)benzyl alcohol using a suitable esterification agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting ester is purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid may involve large-scale esterification processes using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde or 3-{[3-(Trifluoromethyl)benzyl]oxy}benzophenone.
Reduction: Formation of 3-{[3-(Trifluoromethyl)benzyl]oxy}benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and resistance to degradation.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to inflammation, oxidative stress, and cell signaling.
Comparison with Similar Compounds
2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic Acid (CAS: 1040038-41-2)
- Structural Difference : The -CF₃-benzyloxy group is at the ortho position.
- This isomer may exhibit lower crystallinity and altered pharmacokinetic properties .
4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic Acid (CAS: 632366-16-6)
- Structural Difference : The -CF₃-benzyloxy group is at the para position.
- However, the para position may reduce electronic effects on the carboxylic acid group compared to meta substitution .
Table 1: Positional Isomers of 3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic Acid
| Compound Name | Substituent Position | Molecular Formula | Key Properties |
|---|---|---|---|
| 2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid | Ortho | C₁₅H₁₁F₃O₃ | Higher steric hindrance |
| 3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid | Meta | C₁₅H₁₁F₃O₃ | Balanced electronic effects |
| 4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid | Para | C₁₅H₁₁F₃O₃ | Enhanced symmetry for crystallization |
Substituent Variations
2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid
- Structural Difference : Replaces -CF₃ with a chloromethyl (-CH₂Cl) group.
- Impact : The -CH₂Cl group is less electron-withdrawing than -CF₃, reducing the acidity of the benzoic acid (higher pKa). This compound demonstrated anti-inflammatory activity in a lipopolysaccharide (LPS)-induced rat model, suggesting that substituent polarity influences biological targeting .
3-Fluoro-4-(trifluoromethyl)benzoic Acid
Table 2: Substituent Variations
Functional Group Modifications
4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic Acid (CAS: 869109-12-6)
- Structural Difference : Replaces the benzyloxy group with a pyridinyloxy moiety.
- Impact : The nitrogen in the pyridine ring introduces hydrogen-bonding capacity, improving solubility in aqueous media. This compound is explored in kinase inhibitor research due to its ability to mimic ATP-binding motifs .
2-[3-(Trifluoromethyl)benzoyl]aminoacetic Acid (CAS: 17794-48-8)
Table 3: Functional Group Comparisons
Biological Activity
3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C₁₅H₁₁F₃O₃, with a molecular weight of approximately 296.24 g/mol. The trifluoromethyl group enhances lipophilicity and biological activity, making it a subject of various pharmacological studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a benzyl moiety, linked via an ether bond to another benzoic acid unit. This structure is significant as the trifluoromethyl group often influences the compound's interaction with biological targets, potentially increasing its efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁F₃O₃ |
| Molecular Weight | 296.24 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that 3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid exhibits notable antimicrobial properties. In studies comparing various derivatives, compounds with similar structures have shown significant effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species. The minimum inhibitory concentration (MIC) for some analogs was reported as low as 1 µg/mL against S. aureus, indicating potent activity .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. Its structural similarity to known anti-inflammatory agents suggests it may inhibit pathways involved in inflammation, although specific studies focusing solely on this compound are still limited.
Interaction Studies
Molecular docking studies have been conducted to understand how 3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid interacts with various biological targets. These studies indicate that the trifluoromethyl group plays a crucial role in enhancing binding affinity to certain proteins, which could lead to improved therapeutic outcomes .
Case Studies and Research Findings
- Antibacterial Efficacy :
- Molecular Docking :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
